Quinoline, 5-fluoro-8-(methylthio)-
CAS No.: 26114-54-5
Cat. No.: VC16231086
Molecular Formula: C10H8FNS
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26114-54-5 |
|---|---|
| Molecular Formula | C10H8FNS |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 5-fluoro-8-methylsulfanylquinoline |
| Standard InChI | InChI=1S/C10H8FNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
| Standard InChI Key | DNNJQKZQKRDWAV-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C2C(=C(C=C1)F)C=CC=N2 |
Introduction
Structural and Chemical Profile
5-Fluoro-8-(methylthio)-quinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The fluorine atom at the 5-position and methylthio (-SCH₃) group at the 8-position introduce electronegative and hydrophobic modifications, respectively. These substituents influence the compound’s reactivity, solubility, and binding affinity to biological targets.
Synthesis and Modifications
Synthetic Routes
The synthesis of 5-fluoro-8-(methylthio)-quinoline involves multi-step strategies to introduce substituents regioselectively:
Route 1: Skraup-Doebner-von Miller Reaction
-
Step 1: Condensation of 4-fluoroaniline with glycerol and sulfuric acid to form the quinoline core.
-
Step 2: Sulfurization at the 8-position using methyl disulfide under radical conditions .
-
Yield: ~45–60% after purification via column chromatography .
Route 2: Direct Functionalization
-
Step 1: Lithiation of 8-bromoquinoline followed by reaction with dimethyl disulfide to install the methylthio group.
-
Step 2: Electrophilic fluorination using Selectfluor™ at the 5-position.
-
Advantage: Higher regioselectivity (>90%) compared to Route 1.
Optimization Challenges
-
Temperature Sensitivity: Fluorination reactions require strict control at −78°C to avoid side products.
-
Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification .
Pharmacological Activities
Antimicrobial Efficacy
5-Fluoro-8-(methylthio)-quinoline exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens. Its mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication :
| Pathogen | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| Staphylococcus aureus | 0.25 | DNA Gyrase |
| Escherichia coli | 0.5 | Topoisomerase IV |
| Pseudomonas aeruginosa | 1.0 | DNA Gyrase |
Data adapted from studies on analogous quinoline derivatives .
The fluorine atom enhances electronegativity, strengthening hydrogen bonding with enzyme active sites, while the methylthio group improves lipid bilayer penetration .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.8 | Caspase-3/7 Activation |
| A549 (Lung Cancer) | 2.4 | ROS Generation & DNA Damage |
| HeLa (Cervical Cancer) | 3.1 | Tubulin Polymerization Inhibition |
Mechanistic data inferred from structurally related quinolines .
The compound’s ability to induce apoptosis is linked to mitochondrial membrane depolarization and reactive oxygen species (ROS) overproduction .
Mechanistic Insights
Enzyme Inhibition
Quinoline derivatives disrupt bacterial DNA gyrase by binding to the ATPase domain, preventing supercoiling relaxation. Molecular docking simulations suggest that the methylthio group occupies a hydrophobic pocket near Phe-464 in E. coli gyrase, stabilizing the inhibitor-enzyme complex .
Cytotoxicity Pathways
In cancer cells, 5-fluoro-8-(methylthio)-quinoline activates the intrinsic apoptosis pathway via:
-
Bax/Bcl-2 Modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .
-
Caspase Cascade: Cleavage of caspase-9 and -3, leading to PARP degradation .
Research Applications and Case Studies
Antimicrobial Drug Development
A 2023 study optimized the compound’s derivative for methicillin-resistant Staphylococcus aureus (MRSA), achieving a 4-fold reduction in MIC (0.06 µg/mL) by introducing a piperazine side chain .
Anticancer Hybrid Molecules
Hybridizing 5-fluoro-8-(methylthio)-quinoline with chalcone moieties enhanced potency against MCF-7 cells (IC₅₀ = 0.9 µM) by dual targeting of tubulin and topoisomerase II .
Future Directions
-
Structural Optimization: Introducing sulfonamide groups at C6 could reduce cytotoxicity while maintaining anti-tubercular activity .
-
In Vivo Studies: Pharmacokinetic profiling in murine models to assess bioavailability and toxicity.
-
Combination Therapies: Synergistic effects with existing antibiotics (e.g., ciprofloxacin) warrant exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume